Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate
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Overview
Description
Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate is an organic compound with the molecular formula C15H21NO3 It is a derivative of valeric acid, featuring a dimethylamino group attached to a phenyl ring, which is further connected to an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate typically involves the esterification of 5-[3-(N,N-dimethylamino)phenyl]-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.
Comparison with Similar Compounds
Ethyl 5-phenyl-5-oxovalerate: Lacks the dimethylamino group, resulting in different reactivity and applications.
Ethyl 5-[3-(N,N-diethylamino)phenyl]-5-oxovalerate: Features a diethylamino group instead of a dimethylamino group, leading to variations in steric and electronic properties.
Uniqueness: Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate is unique due to the presence of the dimethylamino group, which imparts specific electronic and steric characteristics, making it suitable for particular applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 5-[3-(dimethylamino)phenyl]-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-19-15(18)10-6-9-14(17)12-7-5-8-13(11-12)16(2)3/h5,7-8,11H,4,6,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFYNCOFYFBCOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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